molecular formula C13H13NO2 B11795628 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11795628
M. Wt: 215.25 g/mol
InChI Key: HSLNJNUMONMODP-UHFFFAOYSA-N
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Description

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with the molecular formula C13H13NO2. This compound is notable for its unique structure, which includes a tetrahydropyran ring fused with a benzoyl group and a carbonitrile group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This reaction involves the use of aldehydes, malononitrile, and 1,3-diketones under basic conditions, often catalyzed by triethanolamine. The reaction is carried out at room temperature and results in high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as a nucleophile, participating in various chemical reactions. The benzoyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules. These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Unique due to its combination of a tetrahydropyran ring, benzoyl group, and carbonitrile group.

    4-Benzoyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    4-Benzoyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a carbonitrile group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-benzoyloxane-4-carbonitrile

InChI

InChI=1S/C13H13NO2/c14-10-13(6-8-16-9-7-13)12(15)11-4-2-1-3-5-11/h1-5H,6-9H2

InChI Key

HSLNJNUMONMODP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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